molecular formula C15H21NO6 B2548165 Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate CAS No. 932740-71-1

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate

Cat. No.: B2548165
CAS No.: 932740-71-1
M. Wt: 311.334
InChI Key: JBLRVYSXYBEIIH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate is a chemical compound with the molecular formula C15H21NO6. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate typically involves the reaction of tert-butyl 2-(3-(aminomethyl)phenyl)acetate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the aminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate is widely used in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(aminomethyl)phenylcarbamate
  • Tert-butyl 2-(3-(aminomethyl)phenyl)acetate

Uniqueness

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its oxalate form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

tert-butyl 2-[3-(aminomethyl)phenyl]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C2H2O4/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14;3-1(4)2(5)6/h4-7H,8-9,14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLRVYSXYBEIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC=C1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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